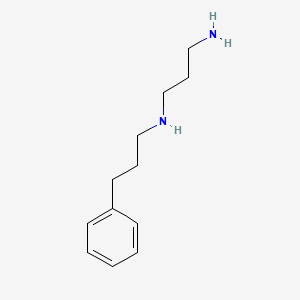

(3-氨基丙基)(3-苯基丙基)胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(3-Aminopropyl)(3-phenylpropyl)amine" is a biogenic amine that can be synthesized through various chemical reactions. It is structurally related to compounds that have been studied for their role in the formation of acrylamide, a potential carcinogen, during the heating of food products, as well as for their ability to form complexes with metal ions, which could be useful in sensing applications.

Synthesis Analysis

The synthesis of related amines has been explored in several studies. For instance, 3-aminopropionamide (3-APA), a compound structurally similar to "(3-Aminopropyl)(3-phenylpropyl)amine," is formed during the storage of potatoes and is a potent precursor in acrylamide formation when heated . Another related compound, bi(2-aminoethyl)-(3-aminopropyl)amine, was synthesized through addition and hydrogenation reactions, achieving a high yield and purity . Additionally, macrocyclic compounds containing tris(3-aminopropyl)amine units were synthesized using Pd(0)-catalyzed amination, demonstrating the versatility of aminopropyl-based compounds in synthesis .

Molecular Structure Analysis

The molecular structure of aminopropyl-based compounds can vary significantly. For example, a nickel(II) mixed complex derived from 2-aminoethyl-bi(3-bi-aminopropyl)amine exhibits a distorted octahedral geometry around the Ni2+ ion . This indicates that the aminopropyl moiety can participate in complex geometries when coordinated with metal ions. The planarity of the central bis-lactim ether ring in a related compound, 8-isopropyl-7,10-dimethoxy-3-phenyl-1-oxa-2,6,9-triazaspiro[4.5]deca-2,6,9-triene, suggests that the aminopropyl group can also contribute to the stabilization of flat molecular structures .

Chemical Reactions Analysis

The reactivity of aminopropyl-based compounds is highlighted by their role in the formation of acrylamide. The study on 3-APA showed that it is an effective precursor of acrylamide, especially when heated under aqueous conditions . This suggests that "(3-Aminopropyl)(3-phenylpropyl)amine" could also participate in similar reactions under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of aminopropyl-based compounds can be influenced by their substituents. For instance, the introduction of N-phenyl substituents to aminostilbenes leads to a more planar ground-state geometry, a red shift in absorption and fluorescence spectra, and a larger charge-transfer character for the fluorescent excited state . This "amino conjugation effect" could be relevant to the properties of "(3-Aminopropyl)(3-phenylpropyl)amine" as well. The synthesis of macrocyclic compounds with tris(3-aminopropyl)amine units also revealed their potential as detectors for metal cations due to the enhancement of fluorescence upon binding .

科学研究应用

无金属光氧化还原催化:氨基是有机化学中普遍存在的结构基序。提出了一种无金属光氧化还原策略,用于通过氧化还原活化的伯胺衍生物形成 C(sp3)-C(sp) 和 C(sp3)-C(sp2) 键。该方法具有可扩展性、广阔的底物范围、高化学选择性和温和的条件,适用于复杂分子骨架的多样化 (Ociepa 等人,2018 年)。

表面功能化:(3-氨基丙基)三乙氧基硅烷 (APTES) 用于对玻璃表面进行功能化。该研究探索了不同的沉积技术,发现气相和水相沉积产生了更均匀的薄膜,具有更高的胺可及性,表明它们适用于生物缀合应用 (Wang 和 Vaughn,2008 年)。

化学反应性和稳定性:氨基丙基功能化的二氧化硅 (APS) 在水溶液中显示出显着的潜力,其反应性通过酸碱滴定和与 Hg(II) 物种络合进行研究。APS 稳定性随 pH 值而变化,在较低 pH 值下更稳定,这对于分离科学或电化学传感器中的实际应用非常重要 (Etienne 和 Walcarius,2003 年)。

硅烷化优化:3-氨基丙基三乙氧基硅烷 (APTES) 薄膜在二氧化硅上的结构和形态取决于反应条件。该研究深入了解了光滑自组装单层的形成以及温度和浓度等变量的影响 (Howarter 和 Youngblood,2006 年)。

接枝二氧化硅材料中的胺间距:3-氨基丙基甲硅烷基接枝二氧化硅中胺的间距对其功能性至关重要。该研究使用固态荧光光谱来了解胺的分布,这对于离子交换或色谱载体等应用至关重要 (Hicks 等人,2006 年)。

防止表面功能性丧失:针对 3-氨基丙基硅烷功能化二氧化硅中表面功能性丧失的问题,该研究发现,在高温下无水甲苯中进行硅烷化会产生更致密且更耐水解的层。这对于在水性介质中保持功能性至关重要 (Smith 和 Chen,2008 年)。

二氧化硅表面改性用于生物医学应用:3-氨基丙基三乙氧基硅烷 (APTES) 已广泛用于金属氧化物纳米颗粒表面的硅烷化,增强了它们的多分散性和抗菌性能。该改性在传感器、催化剂和生物医学领域有直接应用 (Zhang 和 Lai,2021 年)。

作用机制

安全和危害

未来方向

Research on tris(3-aminopropyl)amine-based receptors is ongoing. Future directions could include the development of receptors for other anions and the exploration of other potential applications of these receptors . For example, tris(3-aminopropyl)amine-based receptors could potentially be used in water softening applications .

属性

IUPAC Name |

N'-(3-phenylpropyl)propane-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c13-9-5-11-14-10-4-8-12-6-2-1-3-7-12/h1-3,6-7,14H,4-5,8-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQFEIUOCUWSAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449620 |

Source

|

| Record name | (3-aminopropyl)(3-phenylpropyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67884-81-5 |

Source

|

| Record name | (3-aminopropyl)(3-phenylpropyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,2-Bis(diphenyphosphino)ethane]dichloroiron(II)](/img/structure/B1278393.png)